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Compound of Interest

Compound Name: 3-Bromo-2-fluorobenzaldehyde

Cat. No.: B121081

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
Bromo-2-fluorobenzaldehyde (C7H4BrFO), a key intermediate in pharmaceutical and
agrochemical synthesis.[1][2] This document is intended for researchers, scientists, and drug
development professionals, offering a centralized resource for the predicted nuclear magnetic
resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed
experimental protocols.

Compound Overview

3-Bromo-2-fluorobenzaldehyde is a substituted aromatic aldehyde with the chemical formula
C7H4BrFO and a molecular weight of approximately 203.01 g/mol .[3][4] Its structure, featuring
a bromine and a fluorine atom on the benzene ring, makes it a versatile building block in
organic synthesis.

Predicted Spectroscopic Data

Due to the limited availability of experimentally verified public data for this specific compound,
the following tables summarize the predicted spectroscopic values. These predictions are
derived from the analysis of structurally analogous compounds and established principles of
spectroscopy.

Table 1: Predicted *H NMR Data
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Solvent: CDCls, Reference: TMS (6 0.00 ppm)

] . Predicted Chemical o Predicted Coupling
Signal Assignment . Multiplicity
Shift (6, ppm) Constant (J, Hz)
Aldehyde-H 10.3-10.5 S
Ar-H 7.8-8.0 m
Ar-H 76-7.8 m
Ar-H 7.2-74 m

Note: The aromatic protons will exhibit complex splitting patterns due to spin-spin coupling
between themselves and with the fluorine atom.

Table 2: Predicted **C NMR Data

Solvent: CDCl3

Signal Assignment Predicted Chemical Shift (8, ppm)
C=0 (Aldehyde) 188 - 192

C-F 158 - 162 (d, *JCF = 250-260 Hz)

C-Br 115 - 120 (d)

C-CHO 135 - 138 (d)

Ar-C 130 - 135

Ar-C 125- 130

Ar-C 120 - 125

Note: Carbon signals will show splitting due to coupling with fluorine.

Table 3: Predicted IR Spectroscopy Data
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Predicted Absorption

Functional Group Intensity
Range (cm™?)

C=0 Stretch (Aldehyde) 1700 - 1720 Strong

C-H Stretch (Aldehyde) 2720 - 2820 Medium, Doublet

C-H Stretch (Aromatic) 3000 - 3100 Medium to Weak

C=C Stretch (Aromatic) 1550 - 1600 Medium

C-F Stretch 1200 - 1250 Strong

C-Br Stretch 550 - 650 Medium

Table 4: Predicted Mass Spectrometry (Electron
lonization - El) Data

miz Predicted Identity Relative Intensity
202/204 [M]* (Molecular lon) High (Isotopic pattern for Br)
201/203 [M-H]* Medium

173/175 [M-CHOJ* Medium

123 [M-Br]* Medium

95 [CeHaF]* Medium

75 [CeH3]* Low

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra for structural elucidation.
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Methodology:

e Sample Preparation:

[¢]

Accurately weigh 10-20 mg of 3-Bromo-2-fluorobenzaldehyde.

[¢]

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCIs).

[e]

Add a small amount of tetramethylsilane (TMS) as an internal standard (for tH NMR).

o

Transfer the solution to a clean, dry 5 mm NMR tube.[5]

e Instrument Parameters (*H NMR):

[e]

Spectrometer: 400 MHz or higher.

[e]

Pulse Program: Standard single-pulse experiment.

o

Acquisition Time: 2-4 seconds.

[¢]

Relaxation Delay: 5 seconds.

[¢]

Number of Scans: 16 or more for good signal-to-noise.

 Instrument Parameters (*3C NMR):

o

Spectrometer: 100 MHz or higher.

[¢]

Pulse Program: Proton-decoupled single-pulse experiment.

[e]

Acquisition Time: 1-2 seconds.

[e]

Relaxation Delay: 2-5 seconds.

o

Number of Scans: 1024 or more, as the 13C nucleus is less sensitive.
» Data Processing:

o Apply Fourier transformation to the acquired Free Induction Decay (FID).
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[e]

Phase and baseline correct the spectrum.

o

Calibrate the *H spectrum to the TMS signal at 0.00 ppm.

[¢]

Integrate the signals in the *H spectrum.

[¢]

Identify the chemical shifts of all signals in both *H and 13C spectra.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of 3-Bromo-2-fluorobenzaldehyde with approximately 100-200 mg of dry
potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
homogeneous powder is obtained.[6]

o Place the mixture into a pellet die and apply pressure (typically 8-10 tons) using a
hydraulic press to form a transparent or translucent pellet.[6]

e Instrument Parameters:

o Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

o Scan Range: 4000 - 400 cm~1.

o Resolution: 4 cm~1.

o Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
o Data Acquisition and Processing:

o Record a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.

© 2025 BenchChem. All rights reserved. 5/9 Tech Support


https://www.benchchem.com/product/b121081?utm_src=pdf-body
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121081?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o The instrument software will automatically ratio the sample spectrum to the background
spectrum to produce the final absorbance or transmittance spectrum.

o lIdentify the characteristic absorption bands and assign them to the corresponding
functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or through a gas chromatograph (GC-MS).

lonization (Electron lonization - El):

o The sample molecules are bombarded with a high-energy electron beam (typically 70 eV)
in the ion source.[7][8][9]

o This causes the molecules to ionize and fragment.[7][8][10]

Mass Analysis:

o The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer).

o The analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:
o A detector records the abundance of each ion.

o The data is presented as a mass spectrum, which is a plot of relative ion intensity versus
m/z.
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o Identify the molecular ion peak and the major fragment ions. Analyze the isotopic
distribution pattern for bromine.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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